An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Ethyl 3-chloro-5-nitrobenzoate: Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-5-nitrobenzoate is a substituted aromatic compound that serves as a highly versatile intermediate in organic synthesis. Characterized by the presence of an ethyl ester, a chloro group, and a nitro group on a benzene ring, this molecule presents three distinct points for chemical modification. The specific 1,3,5-substitution pattern, coupled with the electron-withdrawing nature of the nitro and chloro groups, imparts unique reactivity to the molecule. For professionals in pharmaceutical and agrochemical research, understanding the properties and synthetic utility of this compound is crucial for the design and development of novel, complex molecules with potential biological activity. Its precursor, 3-Chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the production of herbicides and pesticides.[1] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-chloro-5-nitrobenzoate, detailed experimental protocols, and an exploration of its reactivity, offering a foundational resource for its application in advanced scientific research.
Physicochemical Properties
The fundamental physical and chemical characteristics of Ethyl 3-chloro-5-nitrobenzoate are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | ethyl 3-chloro-5-nitrobenzoate | [2] |
| Synonyms | 3-chloro-5-nitrobenzoic acid ethyl ester; Benzoic acid, 3-chloro-5-nitro-, ethyl ester | [2][3] |
| CAS Number | 1156940-16-7 | [2][3][4] |
| Molecular Formula | C₉H₈ClNO₄ | [2][3][4] |
| Molecular Weight | 229.62 g/mol | [2][4] |
| Appearance | White to yellow solid (inferred from similar compounds) | [5] |
| Melting Point | Not readily available in literature | |
| Boiling Point | Not readily available in literature | [6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone) and poorly soluble in water. | |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. Recommended storage at 2-8°C. | [7] |
Synthesis of Ethyl 3-chloro-5-nitrobenzoate
The primary route for synthesizing Ethyl 3-chloro-5-nitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. This is a classic acid-catalyzed condensation reaction with ethanol. The precursor acid is typically synthesized via the nitration of 3-chlorobenzoic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of Ethyl 3-chloro-5-nitrobenzoate.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Ethyl 3-chloro-5-nitrobenzoate from 3-chloro-5-nitrobenzoic acid. The reaction is an equilibrium process, and using excess ethanol as the solvent drives the reaction toward the product.[8][9]
Materials:
-
3-chloro-5-nitrobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-5-nitrobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol, which acts as both reactant and solvent (e.g., 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Neutralization: Pour the concentrated mixture into a beaker containing ice-cold water. A precipitate may form. Slowly add saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted carboxylic acid until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to afford pure Ethyl 3-chloro-5-nitrobenzoate.
Chemical Reactivity and Synthetic Utility
Ethyl 3-chloro-5-nitrobenzoate is a valuable synthetic intermediate due to its three distinct functional groups, which can be selectively targeted. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring.
Key Reactivity Pathways
Caption: Major reaction pathways for Ethyl 3-chloro-5-nitrobenzoate.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) under various conditions (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with H₂/Pd-C). The resulting product, ethyl 3-amino-5-chlorobenzoate, is a critical building block. The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a cornerstone for building diversity in drug discovery programs.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the nitro group located meta to it, although activation is strongest from ortho and para positions. Under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), the chloro group can be displaced to introduce new functionalities directly onto the aromatic ring.
-
Ester Group Manipulations: The ethyl ester can be hydrolyzed back to the parent carboxylic acid using either acidic or basic conditions. It can also be converted to amides by reacting with amines (amidation) or undergo transesterification in the presence of another alcohol and a catalyst.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes a common method for reducing the nitro group to an amine using iron powder in an acidic medium.
Materials:
-
Ethyl 3-chloro-5-nitrobenzoate
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, create a slurry of Ethyl 3-chloro-5-nitrobenzoate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Acidification: Heat the mixture to reflux and add a small amount of concentrated HCl or acetic acid to initiate the reaction. The reaction is often exothermic.
-
Reaction: Maintain the reflux with vigorous stirring for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Basification and Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium carbonate or a dilute NaOH solution to quench the acid and precipitate iron salts. The mixture should be basic (pH > 8).
-
Work-up: Filter the slurry through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If significant water is present, transfer to a separatory funnel. The product may be extracted into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-amino-5-chlorobenzoate.
-
Purification: The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-chloro-5-nitrobenzoate is not widely available, data from closely related isomers like Ethyl 2-chloro-5-nitrobenzoate suggest appropriate caution should be exercised.
-
Hazards: The compound is likely to be irritating to the eyes, respiratory system, and skin.[6] Harmful if swallowed or absorbed through the skin.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Decomposition: Hazardous decomposition products may include hydrogen chloride, nitrogen oxides, and carbon oxides upon combustion.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[7]
Conclusion
Ethyl 3-chloro-5-nitrobenzoate is a synthetically valuable compound whose utility is rooted in the strategic placement of its three functional groups. The ability to selectively manipulate the ester, chloro, and nitro moieties allows for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound represents a versatile scaffold for generating libraries of novel substances. The protocols and reactivity data presented in this guide provide a solid framework for leveraging the chemical potential of Ethyl 3-chloro-5-nitrobenzoate in research and development endeavors.
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